rac-(1R,3S)-3-cyanocyclohexane-1-carboxylicacid,cis

Description

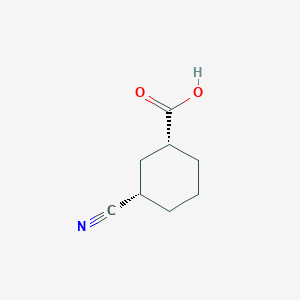

rac-(1R,3S)-3-Cyanocyclohexane-1-carboxylic acid, cis is a cyclohexane derivative featuring a carboxylic acid (-COOH) group at position 1 and a cyano (-CN) group at position 3 in a cis stereochemical arrangement. The "rac" designation indicates a racemic mixture of enantiomers, while the (1R,3S) configuration specifies the relative spatial orientation of the substituents.

Molecular Formula: C₈H₉NO₂ Molecular Weight: 151.17 g/mol Key Properties:

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

(1R,3S)-3-cyanocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C8H11NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7H,1-4H2,(H,10,11)/t6-,7+/m0/s1 |

InChI Key |

DZUSIUVUMQJGST-NKWVEPMBSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)C(=O)O)C#N |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis typically involves multi-step organic transformations starting from cyclohexane derivatives. The key steps include:

- Introduction of the cyano group at the 3-position of the cyclohexane ring.

- Installation or retention of the carboxylic acid group at the 1-position.

- Control of stereochemistry to ensure the cis relationship between substituents at C1 and C3.

- Resolution or selective synthesis to obtain the racemic mixture of the (1R,3S) stereoisomer.

Specific Synthetic Routes

Cyanation and Carboxylation

A common strategy involves the preparation of substituted cyclohexanoic acids bearing cyano groups by functional group transformations on cyclohexanone or cyclohexene derivatives. According to patent CN1532187A, the process includes:

- Conversion of cyclohexanone derivatives to cyanocyclohexanoic acid intermediates via nucleophilic substitution using cyanide salts (e.g., sodium or potassium cyanide) in the presence of quaternary ammonium or amine salts as phase transfer catalysts.

- Esterification and bromination steps to protect and activate intermediates.

- Hydrolysis of esters to yield the free carboxylic acid.

This approach allows for the introduction of the cyano group and carboxylic acid functionality while maintaining the cyclohexane ring integrity and stereochemistry control through selective reaction conditions.

Enzymatic Resolution and Enantioselective Hydrolysis

Enzymatic methods have been successfully applied to obtain optically active cis-1,3-substituted cyclohexane derivatives, which are closely related to the target compound. For example, lipase-catalyzed hydrolysis of cis-1,3-cyclohexanedicarboxylic acid diesters under aqueous conditions can produce monoesters with high enantiomeric excess (>90% ee). Lipases from Pseudomonas species and Candida rugosa have been reported to selectively hydrolyze diesters to yield optically active monoesters, which can be further transformed into the desired cyanocyclohexane carboxylic acid derivatives.

This enzymatic approach offers:

- High enantioselectivity.

- Mild reaction conditions (neutral pH, ambient temperature).

- Potential for scale-up and environmentally friendly synthesis.

Chemical Resolution via Salt Formation

Chiral resolution methods involving salt formation with chiral amines such as (R)-1-naphthylethylamine have been described for related cyclohexane carboxylic acids. The process involves:

- Formation of diastereomeric salts between the racemic acid and chiral amine.

- Separation of diastereomers by crystallization.

- Acidification to liberate the resolved acid enantiomers.

This method is applicable for obtaining enantiomerically enriched cis-3-cyanocyclohexane-1-carboxylic acid.

Comparative Table of Preparation Methods

| Method | Key Reagents/Enzymes | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chemical cyanation and hydrolysis | Cyanide salts, quaternary ammonium salts | Multi-step, moderate temp. | Direct introduction of cyano group | Requires careful handling of cyanide; multiple steps |

| Enzymatic hydrolysis | Lipase from Pseudomonas or Candida | Aqueous buffer, pH ~7, 25 h | High enantioselectivity, mild conditions | Requires enzyme availability and optimization |

| Chiral salt resolution | (R)-1-naphthylethylamine | Crystallization, acidification | Effective enantiomer separation | Additional steps, lower yield due to resolution |

Chemical Reactions Analysis

rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis is used in various scientific research fields due to its diverse properties:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Functional Group Effects

The substituent at position 3 significantly impacts physicochemical properties. Key comparisons include:

Table 1: Substituent-Driven Properties

Key Observations :

- Cyan vs. Amino: The cyano group’s electron-withdrawing nature lowers the carboxylic acid’s pKa compared to the amino analog (ΔpKa ~2.0). The amino derivative’s basicity enhances water solubility.

- Cyan vs. Hydroxy: The hydroxy group’s hydrogen-bonding capability increases crystallinity but reduces solubility in non-polar solvents.

- Cyan vs. Methoxycarbonyl : The ester group (-COOCH₃) reduces aqueous solubility but offers synthetic versatility for further derivatization .

Stereochemical Considerations

Cis configurations impose distinct spatial arrangements compared to trans isomers:

- Cis Diastereomers : In fluorinated cyclopentane analogs (e.g., 3,4-DFACPC), cis isomers exhibit improved tumor-to-brain uptake ratios in PET imaging due to optimized transporter recognition .

- Trans Isomers : For example, trans-cyclopropane derivatives (e.g., rac-(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid) display altered pharmacokinetic profiles due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.